molecular formula C18H23N3O2S B2946630 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide CAS No. 145253-77-6

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide

Cat. No.: B2946630
CAS No.: 145253-77-6
M. Wt: 345.46
InChI Key: JLAYOYXJZSDZKY-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and linked to a thiophene carboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

    Linking to Thiophene Carboxamide: The intermediate is then reacted with thiophene-3-carboxylic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors, particularly adrenergic receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and psychiatric conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as the relaxation of smooth muscles, reduction of blood pressure, and modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.

Uniqueness

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a thiophene carboxamide moiety. This unique structure allows it to exhibit distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-17-5-3-2-4-16(17)21-11-9-20(10-12-21)8-7-19-18(22)15-6-13-24-14-15/h2-6,13-14H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAYOYXJZSDZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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